Relative Retention Time (RRT) Differentiation
In the validated RP-HPLC method capable of simultaneously separating 11 clevidipine-related impurities, Impurity 8 exhibits an RRT of 0.57 relative to clevidipine (RRT = 1.00), placing it in a distinct chromatographic window that is well resolved from the nearest degradation-product impurity Imp-4 (RRT = 0.89, resolution R = 2.9) and from Imp-10 (RRT = 0.93) [1]. This RRT value falls within a region of the chromatogram that contains no other major degradation product, as Imp-2 elutes much earlier at RRT = 0.25. The USP resolution of Imp-8 from its immediate neighbors is 12.8 (Imp-8 vs. preceding peak) and 2.9 for the pair Imp-4/Imp-8 upstream, confirming baseline separation under the specified gradient conditions (Symmetry C18, 250 × 4.6 mm, 5 µm; NaH₂PO₄/ACN-MeOH gradient; 1.5 mL/min; 35 °C; UV 220 nm) [1].
| Evidence Dimension | Relative retention time (RRT) and chromatographic resolution in a validated 11-impurity RP-HPLC method |
|---|---|
| Target Compound Data | Impurity 8: RRT = 0.57; USP Plate Count = 14,011; Symmetry Factor = 0.95; Resolution (R) = 12.8 |
| Comparator Or Baseline | Clevidipine (RRT = 1.00); Imp-2 (RRT = 0.25); Imp-4 (RRT = 0.89); Imp-10 (RRT = 0.93); Imp-9 (RRT = 0.17); Imp-6 (RRT = 0.14) |
| Quantified Difference | ΔRRT vs. Clevidipine = −0.43; ΔRRT vs. Imp-4 = −0.32; ΔRRT vs. Imp-10 = −0.36; all impurities baseline-resolved (R ≥ 1.7) |
| Conditions | Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm); mobile phase: 0.05 mol/L NaH₂PO₄ (pH 2.5)–acetonitrile/methanol (3:2, v/v) gradient; flow rate: 1.5 mL/min; temperature: 35 °C; detection: UV 220 nm |
Why This Matters
The unique RRT of 0.57, combined with a high USP resolution of 12.8, ensures unambiguous identification and quantification of Impurity 8 in complex clevidipine butyrate samples without interference from co-eluting degradation peaks, a prerequisite for ICH-compliant stability studies.
- [1] Yuxia Zhou, Fan Zhou, Fei Yan, Feng Yang, Yuxian Yao, Qiaogen Zou. Structural Analysis and Quantitative Determination of Clevidipine Butyrate Impurities Using an Advanced RP-HPLC Method. Journal of Chromatographic Science, Volume 54, Issue 3, 1 March 2016, Pages 353–360 (Tables I and II). View Source
